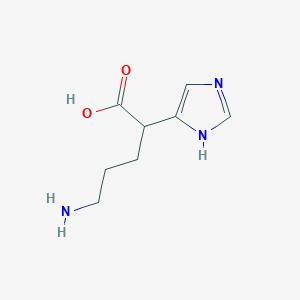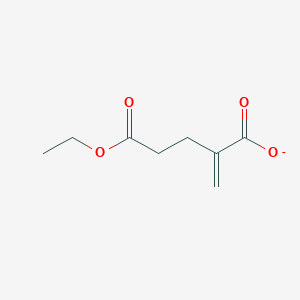
5-Ethoxy-2-methylidene-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-methylidene-5-oxopentanoate is an organic compound with the molecular formula C8H12O4 It is known for its unique structure, which includes an ethoxy group, a methylidene group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methylidene-5-oxopentanoate can be achieved through several methods. One common approach involves the base-catalyzed Michael addition of ethyl acetoacetate with ethyl acrylate. The reaction is typically carried out under solvent-free conditions with catalytic amounts of a base such as sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of reagents, is emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-2-methylidene-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethoxy-2-methylidene-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-2-methylidene-5-oxopentanoate involves its interaction with various molecular targets. For example, in biological systems, it may inhibit specific enzymes or disrupt cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxopentanoic acid: Shares a similar backbone but lacks the ethoxy and methylidene groups.
Methyl 5-oxopentanoate: Similar structure but with a methyl ester group instead of an ethoxy group.
Uniqueness
5-Ethoxy-2-methylidene-5-oxopentanoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Propriétés
Numéro CAS |
67706-37-0 |
|---|---|
Formule moléculaire |
C8H11O4- |
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
5-ethoxy-2-methylidene-5-oxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-3-12-7(9)5-4-6(2)8(10)11/h2-5H2,1H3,(H,10,11)/p-1 |
Clé InChI |
JGEBSIWAPQYPOK-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CCC(=C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



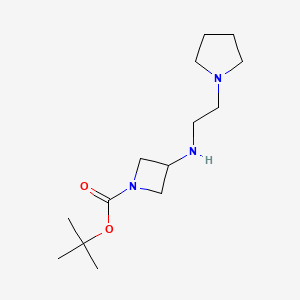
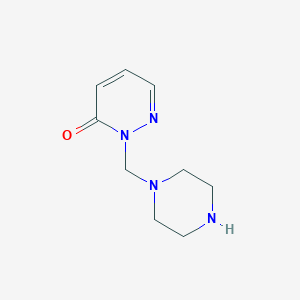
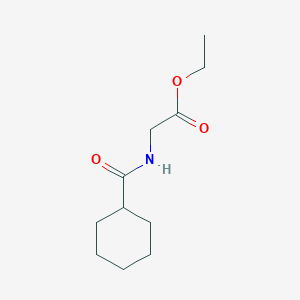
![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)
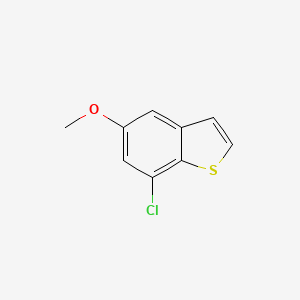
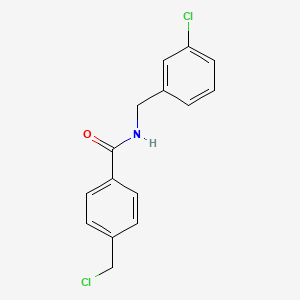
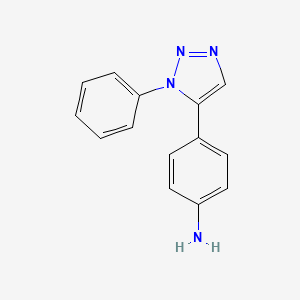
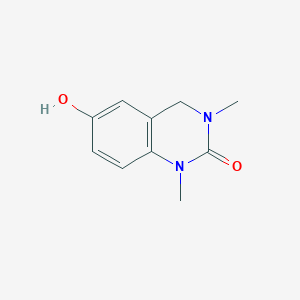

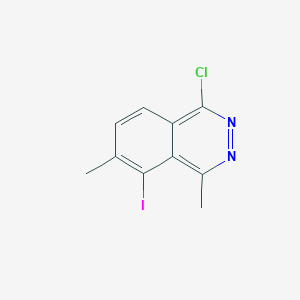
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)
